molecular formula C18H18F2N4O4S B2385041 N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide CAS No. 1251594-62-3

N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide

Cat. No.: B2385041
CAS No.: 1251594-62-3
M. Wt: 424.42
InChI Key: ILWPPDJIQWSSOJ-UHFFFAOYSA-N
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Description

N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an oxadiazole ring, and a benzamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the binding of natural substrates to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[3,4-difluoro-N-([1,2,4]triazolo[4,3-a]pyridin-8-ylsulfonyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O4S/c1-18(2,3)28-16(25)10-24(12-6-7-13(19)14(20)9-12)29(26,27)15-5-4-8-23-11-21-22-17(15)23/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWPPDJIQWSSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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